molecular formula C19H24BrNO4 B13090306 (4'S)-6-Bromo-1'-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid CAS No. 1957130-63-0

(4'S)-6-Bromo-1'-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid

Cat. No.: B13090306
CAS No.: 1957130-63-0
M. Wt: 410.3 g/mol
InChI Key: DDKYIDFNFCPYSU-FUKCDUGKSA-N
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Description

(4’S)-6-Bromo-1’-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylic acid is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its bromine atom and tert-butoxycarbonyl (Boc) protecting group, which are significant in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for introducing the tert-butoxycarbonyl group is through the use of flow microreactor systems, which offer a more efficient and sustainable process compared to traditional batch methods . The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistency and efficiency. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4’S)-6-Bromo-1’-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Deprotected Amines: Removal of the Boc group yields the free amine.

Scientific Research Applications

(4’S)-6-Bromo-1’-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4’S)-6-Bromo-1’-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can interact with various biological targets, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4’S)-6-Bromo-1’-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylic acid is unique due to its spirocyclic structure and the presence of both a bromine atom and a Boc protecting group. This combination of features makes it particularly useful in synthetic chemistry and potential pharmaceutical applications.

Properties

CAS No.

1957130-63-0

Molecular Formula

C19H24BrNO4

Molecular Weight

410.3 g/mol

IUPAC Name

(3'S)-7-bromo-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2,3-dihydro-1H-naphthalene-4,4'-pyrrolidine]-3'-carboxylic acid

InChI

InChI=1S/C19H24BrNO4/c1-18(2,3)25-17(24)21-10-15(16(22)23)19(11-21)8-4-5-12-9-13(20)6-7-14(12)19/h6-7,9,15H,4-5,8,10-11H2,1-3H3,(H,22,23)/t15-,19?/m0/s1

InChI Key

DDKYIDFNFCPYSU-FUKCDUGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C2(C1)CCCC3=C2C=CC(=C3)Br)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCCC3=C2C=CC(=C3)Br)C(=O)O

Origin of Product

United States

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